(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3N3S/c1-12-3-4-14(7-13(12)2)19-11-29-20(28-19)15(9-26)10-27-16-5-6-18(22)17(8-16)21(23,24)25/h3-8,10-11,27H,1-2H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDJSKGIAUPLOR-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a complex organic molecule that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H17ClF3N3S
- Molecular Weight : 431.88 g/mol
Biological Activity Overview
Research indicates that compounds containing thiazole and acrylonitrile moieties exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific activity of this compound is largely attributed to its structural components.
Anticancer Activity
- Mechanism of Action : The thiazole ring is known for its role in inhibiting various cancer cell lines. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by modulating cell cycle progression and promoting reactive oxygen species (ROS) generation .
-
Case Studies :
- In vitro studies demonstrated that related thiazole compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting potential efficacy in cancer treatment .
- A recent study reported that a compound structurally similar to the target compound showed significant cytotoxicity against A431 and Jurkat cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The presence of the chloro and trifluoromethyl groups enhances the lipophilicity of the molecule, which may improve its ability to penetrate bacterial membranes. Preliminary studies indicate that thiazole-based compounds exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Chloro and Trifluoromethyl Substituents : These groups are essential for enhancing lipophilicity and biological activity.
- Thiazole Ring : The presence of electron-donating groups on the thiazole moiety has been linked to increased cytotoxic activity .
| Structural Feature | Influence on Activity |
|---|---|
| Chloro Group | Increases lipophilicity |
| Trifluoromethyl Group | Enhances membrane penetration |
| Thiazole Ring | Critical for anticancer effects |
| Dimethyl Phenyl Group | Modulates interaction with target proteins |
Research Findings
Recent investigations into related compounds have revealed promising results:
- A study identified several thiazole derivatives with potent antiproliferative effects, demonstrating their potential as lead compounds for drug development .
- Another research highlighted the importance of substituents on the phenyl rings in modulating the biological activity of these compounds, indicating a clear direction for future synthesis and testing .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound shares structural similarities with several acrylonitrile-thiazole derivatives, differing primarily in substituent groups on the phenyl and thiazole moieties. Key analogs include:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The target compound’s 4-chloro-3-(trifluoromethyl)phenyl group combines Cl and CF3 substituents, enhancing lipophilicity and steric bulk compared to analogs with nitro (e.g., ) or methoxy groups (e.g., ).
- Thiazole Substitutents: The 3,4-dimethylphenyl group (target) offers moderate steric hindrance, contrasting with bulkier groups like naphthyl () or benzo[f]chromen (), which may affect solubility and crystal packing.
- Planarity and Conformation: Compounds like those in and exhibit near-planar conformations except for perpendicular aryl groups, suggesting similar structural rigidity in the target compound .
Physicochemical and Crystallographic Properties
- Solubility: The trifluoromethyl group in the target compound enhances hydrophobicity compared to nitro- or hydroxy-substituted analogs (e.g., ).
- Spectroscopic Data: NMR profiles (e.g., 1H NMR in ) for related compounds show aromatic proton signals between δ 7.4–7.6 ppm, consistent with the target’s expected pattern.
Functional Implications of Substituent Differences
- Bioactivity Potential: While biological data are absent in the evidence, the nitro group in and analogs may confer electron-deficient character, enhancing interactions with biological targets like enzymes or receptors .
- Stability: The 3,4-dimethylphenyl group (target) likely improves oxidative stability compared to hydroxy-substituted analogs (e.g., ).
Q & A
Q. Q1. What are the key synthetic strategies for preparing (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile?
Methodological Answer: The synthesis involves multi-step reactions:
Thiazole Ring Formation : React 3,4-dimethylphenyl thiourea with α-bromoacetophenone derivatives under reflux in ethanol to form the 4-(3,4-dimethylphenyl)thiazole core .
Acrylonitrile Coupling : Introduce the acrylonitrile moiety via a Knoevenagel condensation between the thiazole aldehyde and cyanoacetamide under basic conditions (e.g., piperidine catalyst) .
Amino Substitution : Attach the 4-chloro-3-(trifluoromethyl)aniline group via nucleophilic aromatic substitution (SNAr) using DMF as a solvent at 80–100°C .
Q. Critical Parameters :
- Purity of intermediates (monitored by TLC/HPLC).
- Steric hindrance from the trifluoromethyl group requires prolonged reaction times (24–48 hrs) .
Q. Q2. How is the stereochemical configuration (E/Z) of the acrylonitrile moiety confirmed?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis resolves the (E)-configuration, showing a dihedral angle >150° between the thiazole and acrylonitrile planes .
- NMR Spectroscopy :
- H NMR: Coupling constant ~16–18 Hz for trans-vinylic protons .
- : Chemical shifts at δ -60 to -65 ppm confirm trifluoromethyl group orientation .
Advanced Research Questions
Q. Q3. How can reaction yields be optimized for the SNAr step with the 4-chloro-3-(trifluoromethyl)phenylamine group?
Methodological Answer: Use Design of Experiments (DoE) to identify critical factors:
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–120°C | 100°C |
| Solvent | DMF, DMSO, THF | DMF |
| Base | KCO, EtN | KCO |
| Time | 12–72 hrs | 48 hrs |
Q. Outcome :
- Yield increases from 45% to 78% under optimized conditions .
- Microwaves (50 W, 30 min) reduce reaction time but risk decomposition .
Q. Q4. What computational methods predict the compound’s binding affinity for kinase targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, PDB: 1M17).
MD Simulations : AMBER force field with 100 ns trajectories to assess stability of ligand-receptor complexes.
QSAR Models : Correlate substituent effects (e.g., trifluoromethyl vs. methoxy) with IC values .
Q. Key Findings :
- The trifluoromethyl group enhances hydrophobic interactions in kinase pockets .
- Thiazole nitrogen participates in H-bonding with backbone amides .
Q. Q5. How to resolve contradictory bioactivity data between in vitro and cellular assays?
Methodological Answer:
Assay Validation :
- In Vitro : Measure kinase inhibition (e.g., ADP-Glo™ assay).
- Cellular : Use MTT/ATP-lite for cytotoxicity (IC vs. EC).
Pharmacokinetic Factors :
Q. Example Contradiction :
Q. Q6. What analytical techniques characterize degradation products under stress conditions?
Methodological Answer:
-
Forced Degradation Studies :
Condition Degradation Pathway Analytical Tool Acidic (0.1 M HCl) Hydrolysis of acrylonitrile LC-MS (m/z 245 → 227) Oxidative (3% HO) Sulfoxide formation on thiazole HPLC-PDA (λ~280 nm) Photolytic (ICH Q1B) C-F bond cleavage loss at δ -63 ppm
Key Insight : The compound is photolabile; storage in amber vials is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
